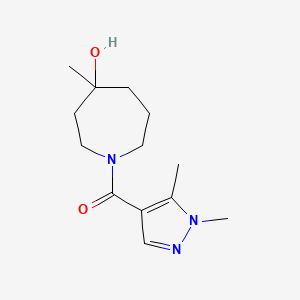![molecular formula C13H16ClNO3 B6644969 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid, also known as CMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMPA is a derivative of naproxen and has been synthesized using various methods, including the Mannich reaction and the Steglich esterification.
Wirkmechanismus
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid reduces inflammation and pain. 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it is important to note that 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid is a relatively new compound and has not been extensively studied in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid. One area of interest is its potential use as a radioprotective agent. 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been shown to protect against radiation-induced damage in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid in both animal and human studies. Finally, the potential use of 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid in combination with other drugs for the treatment of cancer should be investigated.
Conclusion
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid is a promising compound that has shown potential therapeutic applications as an anti-inflammatory and analgesic agent, as well as an antitumor agent. Its mechanism of action involves the inhibition of COX-2 and the induction of apoptosis in cancer cells. While further research is needed to determine its optimal dosage and administration route, 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. With continued research, 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid may prove to be a valuable tool in the treatment of inflammation, pain, and cancer.
Synthesemethoden
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid can be synthesized using the Mannich reaction, which involves the reaction of an amine, formaldehyde, and a ketone. In the case of 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid, the amine used is isobutylamine, the ketone is 4-chloro-2-methylbenzoyl chloride, and formaldehyde is used as a source of the methylene group. The Steglich esterification method can also be used to synthesize 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid by reacting naproxen with 4-chloro-2-methylbenzoyl chloride and isobutylamine.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent. It has also been investigated for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been studied for its potential use as a radioprotective agent.
Eigenschaften
IUPAC Name |
2-[(4-chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8(2)15(7-12(16)17)13(18)11-5-4-10(14)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUJPGVZYGFYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N(CC(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)


![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)


![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)
![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)

![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)
